N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring two methoxy groups and a methylthio substituent. Oxalamides typically exhibit high binding affinity to taste receptors (e.g., hTAS1R1/hTAS1R3) and demonstrate metabolic stability due to their aromatic and heterocyclic substituents .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-15-10-6-4-8-13(15)16(25-2)12-20-18(22)19(23)21-14-9-5-7-11-17(14)26-3/h4-11,16H,12H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPJJYXPDJPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(methylthio)aniline in the presence of a base to yield the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The methoxy and methylthio groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Differences
The compound’s structural uniqueness lies in its 2-methoxy-2-(2-methoxyphenyl)ethyl and 2-(methylthio)phenyl moieties, which distinguish it from other oxalamides. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Impact on Bioactivity :
- Methoxy groups (e.g., 2,4-dimethoxybenzyl in S336) enhance receptor binding and metabolic stability .
- Methylthio groups (as in the target compound) may improve lipophilicity and membrane permeability compared to pyridyl or halogenated analogs .
- Halogenated derivatives (e.g., compound 20) show antimicrobial activity but lower metabolic safety margins .
16.099) exhibit NOELs ≥100 mg/kg bw/day, indicating low toxicity . CYP inhibition varies: S336 analogs inhibit CYP3A4 (51% at 10 µM), while others (e.g., compound 17) show negligible effects .
Synthetic Yields :
- Ethoxy-substituted analogs (e.g., compound 21) achieve higher yields (83%) compared to chloro- or bromo-substituted derivatives (23–35%) .
Research Findings and Data
Table 1: Key Physicochemical and Toxicological Data for Selected Oxalamides
Critical Notes:
- 16.099 highlight the safety of methoxy- and pyridyl-substituted oxalamides in food applications .
Biological Activity
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, a compound with the CAS number 1798463-00-9, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, focusing on its antiproliferative, antioxidant, and antibacterial properties.
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 374.5 g/mol
- Structure : The compound features a complex structure characterized by methoxy and methylthio groups attached to phenyl rings, contributing to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study Findings
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
-
IC50 Values :
- MCF-7: IC50 = 3.1 μM
- HCT116: IC50 = 4.4 μM
- HEK293: IC50 = 5.3 μM
These results indicate that the compound possesses selective cytotoxicity, particularly against breast cancer cells, suggesting potential for further development as an anticancer agent .
Antioxidant Activity
The antioxidant properties of the compound were assessed using various assays, including DPPH and FRAP methods.
Research Findings
- The compound demonstrated significant antioxidant activity, outperforming standard antioxidants like BHT in some assays.
- The antioxidative capacity was confirmed in cellular models, where it effectively reduced oxidative stress induced by tert-butyl hydroperoxide (TBHP), indicating its potential protective effects against oxidative damage .
Antibacterial Activity
In addition to its antiproliferative and antioxidant properties, this compound has shown promising antibacterial activity.
Results from Studies
- The compound exhibited notable activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM.
- This suggests that the compound may be useful in developing new antibacterial therapies .
Summary of Biological Activities
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Antiproliferative | Significant cytotoxicity | MCF-7: 3.1 μM |
| HCT116: 4.4 μM | ||
| HEK293: 5.3 μM | ||
| Antioxidant | Effective in reducing oxidative stress | Superior to BHT |
| Antibacterial | Active against E. faecalis | MIC = 8 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
